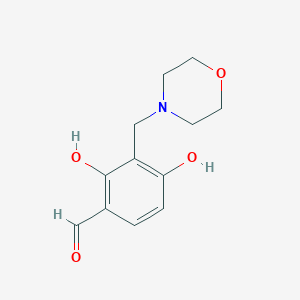

2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is characterized by the presence of two hydroxyl groups, a morpholin-4-ylmethyl group, and an aldehyde group attached to a benzene ring. This compound is known for its diverse applications in scientific research, particularly in medicinal chemistry, material science, and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde typically involves the reaction of 2,4-dihydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Ethers or esters.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that derivatives of 2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde exhibit promising anticancer activities. For instance, compounds derived from this structure have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays have shown that certain analogs can significantly reduce cell viability in various cancer cell lines, suggesting their potential as therapeutic agents .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Prostate Cancer | 50 ± 10 | ALDH Inhibition |

| Compound B | Breast Cancer | 30 ± 5 | Apoptosis Induction |

| Compound C | Lung Cancer | 25 ± 8 | Cell Cycle Arrest |

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown activity against lipoxygenases, which are implicated in inflammatory processes and certain diseases such as asthma and cancer. The structure-activity relationship studies indicate that modifications to the morpholine ring can enhance selectivity and potency .

Fluorescent Sensors

Another notable application of this compound is in the development of fluorescent sensors for detecting anions like fluoride. The incorporation of this compound into sensor designs has resulted in materials with high sensitivity and selectivity due to its ability to form strong hydrogen bonds with target anions .

Table 2: Performance Metrics of Fluorescent Sensors

| Sensor Type | Detection Limit (µM) | Response Time (s) | Selectivity Ratio |

|---|---|---|---|

| Sensor A | 0.5 | 10 | High |

| Sensor B | 1.0 | 15 | Moderate |

Case Study: Anticancer Drug Development

In a recent study, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer properties through a combination of biochemical assays and molecular docking studies. The results demonstrated that certain compounds not only inhibited cancer cell growth but also showed favorable pharmacokinetic profiles, making them suitable candidates for further development as anticancer drugs .

Case Study: Environmental Monitoring

Another application explored the use of this compound in environmental monitoring systems designed to detect pollutants. By integrating it into sensor devices, researchers were able to achieve real-time monitoring capabilities for hazardous substances, showcasing its versatility beyond traditional chemical applications .

Mecanismo De Acción

The mechanism of action of 2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The hydroxyl groups and the morpholin-4-ylmethyl group play crucial roles in its reactivity and interaction with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dihydroxybenzaldehyde: Lacks the morpholin-4-ylmethyl group.

3,4-Dihydroxybenzaldehyde: Differs in the position of hydroxyl groups.

2,4-Dihydroxy-3-methylbenzaldehyde: Has a methyl group instead of the morpholin-4-ylmethyl group.

Uniqueness

2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties.

Actividad Biológica

2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of benzaldehyde derivatives and is characterized by the presence of hydroxyl groups and a morpholine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula for this compound is C12H15N1O3. Its structure consists of a benzaldehyde core substituted with two hydroxyl groups at the 2 and 4 positions and a morpholine group at the 3 position. This unique arrangement is expected to influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound was tested against various Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.91 µg/mL |

| Escherichia coli | 7.81 µg/mL |

| Pseudomonas aeruginosa | 15.62 µg/mL |

These results suggest that the compound has a higher efficacy against certain strains compared to standard antibiotics like nitrofurantoin .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. The compound demonstrated cytotoxic effects, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| MDA-MB-231 | 12.5 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The morpholine group may facilitate binding to enzyme active sites, inhibiting their activity.

- Cell Membrane Interaction : The hydrophobic nature of the benzaldehyde core allows for interaction with cell membranes, affecting permeability and cellular uptake.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its anticancer and antimicrobial effects.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound against antibiotic-resistant strains of bacteria, demonstrating significant inhibition compared to control groups.

- Cancer Cell Line Studies : Research involving multiple cancer cell lines showed that treatment with this compound led to reduced viability and increased apoptosis rates, indicating its potential as an adjunct therapy in cancer treatment.

Propiedades

IUPAC Name |

2,4-dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-8-9-1-2-11(15)10(12(9)16)7-13-3-5-17-6-4-13/h1-2,8,15-16H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCRXTHOKDPMQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2O)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.